Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate
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Overview
Description
Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H11FO4. It is a derivative of benzoic acid, featuring a fluorine atom and a methoxy group, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate are currently unknown
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoic acid.
Reduction: 5-fluoro-2-(2-methoxy-2-hydroxyethyl)benzoate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-2-methoxybenzoate
- Methyl 5-fluoro-2-(methylamino)benzoate
- Methyl 3-fluoro-2-nitrobenzoate
- Methyl 2-amino-5-fluorobenzoate
Uniqueness
Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-15-10(13)5-7-3-4-8(12)6-9(7)11(14)16-2/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNMAVPCIBTFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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